molecular formula C11H11ClN2S B1358503 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 446858-94-2

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B1358503
CAS RN: 446858-94-2
M. Wt: 238.74 g/mol
InChI Key: UKXKMXIDIZOKPR-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CTMA) is a heterocyclic compound that is widely used in scientific research due to its unique properties and potential applications. CTMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anti-Inflammatory Activity

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine derivatives have been examined for anti-inflammatory activity. Studies show that these compounds, particularly N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, act as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis, which is involved in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Antimicrobial Activity

Some 1,3,4-thiadiazole derivatives have been found to possess antimicrobial properties. For example, synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those similar to 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, have been investigated for their effectiveness in inhibiting corrosion of metals like iron. These studies involve quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Neurodegenerative Therapeutics

Research has explored the potential of 4-(4-chlorophenyl)thiazol-2-amines in treating neurodegenerative diseases. These compounds show promise as dual DNase I and 5-LO inhibitors, which could be beneficial in developing Alzheimer's therapeutics with anti-inflammatory properties (Šmelcerović et al., 2019).

Antiviral Activity

5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, derived from 4-chlorobenzoic acid, have been synthesized and tested for antiviral activities, including activity against tobacco mosaic virus (Chen et al., 2010).

Anticancer Potential

Compounds like 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one have been synthesized and tested for their anticancer properties, showing activity against various human tumor cell lines (Kattimani et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of similar compounds , it is likely that this compound has a broad range of molecular and cellular effects.

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXKMXIDIZOKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

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